molecular formula C12H14N6OS B11299653 1,3-dimethyl-5-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11299653
M. Wt: 290.35 g/mol
InChI Key: YYCJRETWEREVOS-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole core, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the triazole ring and the sulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the Fischer indole synthesis can be employed to construct the benzodiazole core, using methanesulfonic acid as a catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodiazole or triazole rings.

Scientific Research Applications

1,3-DIMETHYL-5-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-5-{[(3-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its combination of a benzodiazole core, a triazole ring, and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H14N6OS

Molecular Weight

290.35 g/mol

IUPAC Name

1,3-dimethyl-5-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methyl]benzimidazol-2-one

InChI

InChI=1S/C12H14N6OS/c1-16-9-4-3-8(5-10(9)17(2)12(16)19)6-14-18-7-13-15-11(18)20/h3-5,7,14H,6H2,1-2H3,(H,15,20)

InChI Key

YYCJRETWEREVOS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNN3C=NNC3=S)N(C1=O)C

Origin of Product

United States

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